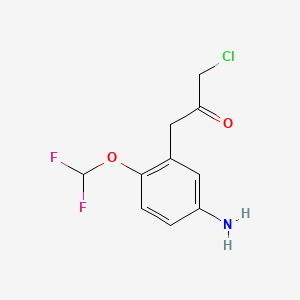
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 5-amino-2-(difluoromethoxy)benzene with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, potentially leading to biological effects such as enzyme inhibition or DNA modification .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one: Similar structure but with the chlorine atom at a different position.
Uniqueness
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both an amino group and a difluoromethoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications .
Propiedades
Fórmula molecular |
C10H10ClF2NO2 |
|---|---|
Peso molecular |
249.64 g/mol |
Nombre IUPAC |
1-[5-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10ClF2NO2/c11-5-8(15)4-6-3-7(14)1-2-9(6)16-10(12)13/h1-3,10H,4-5,14H2 |
Clave InChI |
WDESNMHGAXPLSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)CC(=O)CCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


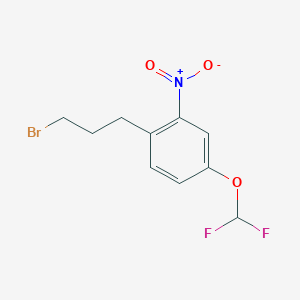
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
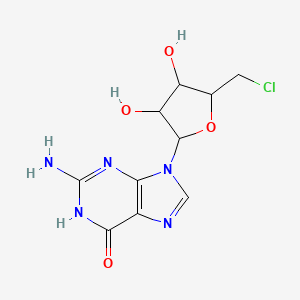
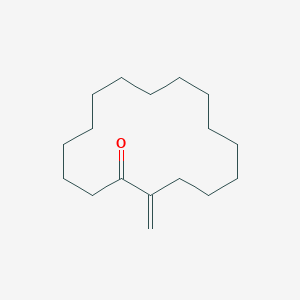
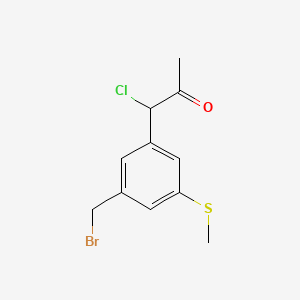
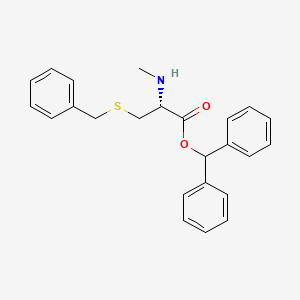
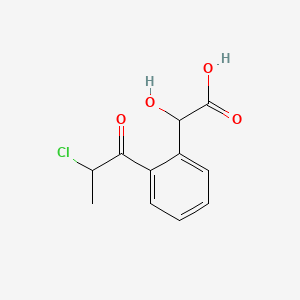
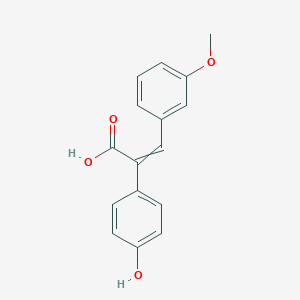
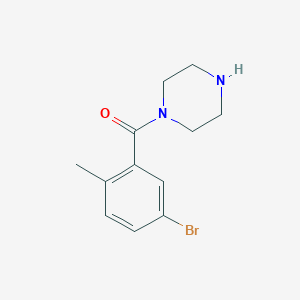
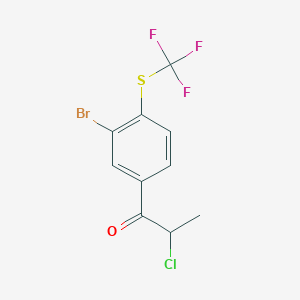

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)


